Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1
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Overview
Description
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 is a lipid product primarily used for drug delivery . It is known for its role in the formulation of liposomes and lipid nanoparticles, which are essential in the delivery of nucleic acids and other therapeutic agents . The compound has a molecular formula of C22H44O3 and a molecular weight of 356.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 typically involves esterification reactions. One common method is the reaction between decanoic acid and 6-oxohexanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and acids.
Scientific Research Applications
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based assays.
Medicine: Integral in the formulation of drug delivery systems, particularly for nucleic acids and other therapeutic agents.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other lipid-based products
Mechanism of Action
The mechanism of action of Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 involves its incorporation into lipid bilayers, enhancing the delivery of therapeutic agents. The compound interacts with cellular membranes, facilitating the uptake of drugs and other molecules. It targets lipid metabolic pathways and can modulate enzyme activity involved in lipid processing .
Comparison with Similar Compounds
Similar Compounds
2-Hexyldecanoic acid: A carboxylic acid with similar lipid properties.
Hexyl decanoate: Another ester with comparable applications in drug delivery.
Uniqueness
Decanoic acid, 2-hexyl-, 6-oxohexyl ester-1 is unique due to its specific structure, which provides optimal properties for drug delivery. Its ability to form stable liposomes and lipid nanoparticles sets it apart from other similar compounds .
Properties
IUPAC Name |
6-hydroxyhexyl 2-hexyldecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h21,23H,3-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIKXWBASZQWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849616-53-0 |
Source
|
Record name | 6-(2â??-hexyldecanoyloxy)hexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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